Product packaging for Cyclobutylacetonitrile(Cat. No.:CAS No. 4426-03-3)

Cyclobutylacetonitrile

Cat. No.: B1593217
CAS No.: 4426-03-3
M. Wt: 95.14 g/mol
InChI Key: BWFYLNLITXLIGS-UHFFFAOYSA-N
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Description

Cyclobutylacetonitrile is a chemical compound with the molecular formula C6H9N, characterized by a cyclobutyl ring attached to an acetonitrile group. This structure makes it a valuable nitrile-containing building block in organic synthesis and pharmaceutical research . As a derivative of acetonitrile, it falls into a class of compounds widely used as versatile intermediates and solvents in the development of active pharmaceutical ingredients (APIs) . Nitriles are crucial synthons because the cyano group can be transformed into other functional groups, such as carboxylic acids or amines, enabling the synthesis of more complex molecules . In particular, acetonitrile derivatives serve as key precursors in the synthesis of heterocyclic compounds, such as quinoline and pyrimidine derivatives, which are common scaffolds in many pharmaceuticals . The cyclobutane moiety is a motif of growing interest in medicinal chemistry for its potential to modify the properties of drug candidates. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N B1593217 Cyclobutylacetonitrile CAS No. 4426-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N/c7-5-4-6-2-1-3-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFYLNLITXLIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629397
Record name Cyclobutylacetonitrile
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Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4426-03-3
Record name Cyclobutylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutylacetonitrile
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Advanced Synthetic Methodologies for Cyclobutylacetonitrile

Established Synthetic Routes to Cyclobutylacetonitrile and its Precursors

The synthesis of this compound has been approached through several established routes, primarily involving the manipulation of pre-existing cyclobutane (B1203170) derivatives and the strategic introduction of the nitrile functional group.

Methodologies for Introducing the Nitrile Group to Cyclobutyl Scaffolds

The introduction of the nitrile group (–CN) is a critical step in the synthesis of this compound. Several well-established methods are employed for this transformation. One of the most direct approaches is the nucleophilic substitution of a cyclobutyl halide or sulfonate with an alkali metal cyanide, such as sodium or potassium cyanide. This reaction, often carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), proceeds via an SN2 mechanism.

Another prevalent method is the dehydration of a cyclobutylcarboxamide. This transformation can be achieved using various dehydrating agents, with phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) being common choices. The reaction conditions for this dehydration step are typically mild and can tolerate a range of other functional groups.

Furthermore, the Sandmeyer reaction offers an alternative route starting from a cyclobutylamine. This involves the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then treated with a copper(I) cyanide solution to yield this compound.

Influence of Reaction Conditions on Synthetic Efficiency and Selectivity

The efficiency and selectivity of this compound synthesis are highly dependent on the chosen reaction conditions. Factors such as solvent, temperature, catalyst, and the nature of the reactants play a crucial role in determining the outcome of the synthesis.

For instance, in nucleophilic substitution reactions with cyanide, the choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the cyanide salt while leaving the cyanide anion relatively free to act as a nucleophile. The reaction temperature is another critical parameter; higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through elimination or other side reactions.

The following table summarizes the impact of various reaction conditions on the synthesis of nitriles, which is applicable to the synthesis of this compound.

Reaction ParameterEffect on Synthesis
Solvent The polarity and aprotic/protic nature of the solvent can influence reaction rates and selectivity. Polar aprotic solvents are often favored for nucleophilic substitution reactions involving cyanide.
Temperature Higher temperatures generally increase reaction rates but can also promote side reactions such as elimination or decomposition, thus requiring careful optimization.
Catalyst The choice of catalyst, if applicable, can dramatically affect the reaction's efficiency and selectivity by providing an alternative, lower-energy reaction pathway.
Reactant Concentration The concentration of reactants can influence the reaction kinetics. In some cases, high concentrations may lead to undesired side reactions.
pH For reactions involving acidic or basic reagents or intermediates, controlling the pH is crucial to ensure the desired transformation occurs and to prevent unwanted side reactions.

Novel Synthetic Routes and Methodological Innovations for this compound

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the preparation of this compound. These innovative approaches often utilize transition metal catalysis and radical chemistry to achieve the desired transformation under milder conditions and with greater functional group tolerance.

Transition Metal-Catalyzed Approaches in this compound Synthesis

Transition metal catalysis has emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, and its application in the synthesis of this compound is a growing area of research. frontiersin.orgnih.govrsc.org These methods offer advantages such as high catalytic efficiency, selectivity, and the ability to perform reactions under mild conditions. frontiersin.org

One notable approach involves the palladium-catalyzed α-arylation of nitriles, which can be extended to the synthesis of this compound derivatives. researchgate.net This reaction typically involves the coupling of an aryl halide with a nitrile enolate in the presence of a palladium catalyst and a suitable ligand. researchgate.net While this method primarily focuses on arylation, the underlying principles can be adapted for the introduction of other substituents onto the cyclobutane ring.

Cobalt-catalyzed cross-coupling reactions have also shown promise for the introduction of cyclobutyl groups. acs.org These reactions can couple cyclobutyl Grignard reagents with various electrophiles, providing a versatile route to functionalized cyclobutane derivatives that can be further converted to this compound. acs.org The use of earth-abundant and less expensive metals like cobalt makes these methods attractive from an economic and environmental perspective. acs.org

The key steps in many transition metal-catalyzed reactions include oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of the metal, ligand, and reaction conditions is crucial for achieving high yields and selectivities. frontiersin.orglibretexts.org

Catalyst SystemDescription
Palladium-based catalysts Often used in cross-coupling reactions, such as the α-arylation of nitriles, to form new carbon-carbon bonds. researchgate.net
Cobalt-based catalysts Employed in cross-coupling reactions to introduce cyclobutyl groups, offering a more sustainable alternative to precious metals. acs.org
Copper-based catalysts Utilized in cyanoalkylation reactions, often in combination with photoredox catalysis, to form C(sp³)–N bonds under mild conditions. sci-hub.se

Radical Chemistry in the Formation of this compound

Radical reactions offer a unique and powerful approach to the synthesis of complex molecules, including this compound. wikipedia.org These reactions proceed through radical intermediates and often exhibit different reactivity and selectivity compared to traditional ionic reactions. wikipedia.orglibretexts.org

A key aspect of radical chemistry is the generation of the initial radical species, which can be achieved through various methods, including the use of radical initiators, photoredox catalysis, or electrochemical methods. wikipedia.orgmdpi.comrsc.org Once generated, the radical can undergo a series of transformations, such as cyclization, to form the desired product. wikipedia.org

In the context of this compound synthesis, radical cyclization reactions can be employed to construct the cyclobutane ring itself. wikipedia.org For example, a suitably substituted open-chain precursor containing a radical precursor and a nitrile group could undergo an intramolecular cyclization to form the this compound ring system. The stereoselectivity of such cyclizations can often be controlled by the substrate's stereochemistry or the use of chiral auxiliaries.

Recent developments have highlighted the use of photoredox catalysis in combination with copper catalysis for the cyanoalkylation of various substrates. sci-hub.se These methods involve the generation of a radical intermediate through a single-electron transfer process, which then participates in the formation of a new carbon-carbon or carbon-nitrogen bond. sci-hub.se This approach has been successfully applied to the synthesis of various nitrile-containing compounds and holds potential for the synthesis of this compound. sci-hub.se

The three main phases of a radical chain reaction are initiation, propagation, and termination. libretexts.orgyoutube.com

StageDescription
Initiation The initial formation of radical species, often through homolytic cleavage of a weak bond using heat or light. libretexts.orgyoutube.com
Propagation The "chain" part of the reaction where a radical reacts with a stable molecule to form a new radical, which continues the chain. libretexts.orgyoutube.com
Termination The conclusion of the reaction where two radical species combine to form a stable, non-radical product. libretexts.orgyoutube.com

Enantioselective Organocatalysis in this compound Synthesis

The synthesis of enantiomerically pure this compound is a significant challenge, as the stereocenter is crucial for its application in chiral molecules. While direct organocatalytic enantioselective synthesis of this compound is not extensively documented, the principles of asymmetric organocatalysis offer a clear blueprint for its potential realization. Organocatalysis avoids the use of metal catalysts, offering a greener and often more robust alternative. nih.gov

Key strategies would likely involve the asymmetric functionalization of a cyclobutane precursor. For instance, an organocatalytic formal [2+2] cycloaddition could be employed to construct a chiral cyclobutane ring system, which could then be converted to the target nitrile. rsc.org Such reactions often use chiral secondary amines (e.g., derivatives of proline) to activate substrates through the formation of transient iminium or enamine intermediates. rsc.org Another potential pathway is the conjugate cyanation of a suitable cyclobutyl-α,β-unsaturated precursor using a chiral catalyst to control the stereochemical outcome. researchgate.net While many asymmetric cyanations rely on metal-based catalysts, organocatalytic variants are an active area of research. acs.org

Sustainable Synthetic Processes for this compound

Sustainable, or "green," synthesis aims to reduce the environmental impact of chemical manufacturing by minimizing waste, reducing energy consumption, and using renewable resources. emergingpub.commdpi.com For this compound, this involves a critical assessment of starting materials, reaction conditions, and solvents. The production of nitriles can have a notable environmental footprint, stemming from the toxicity of cyanide reagents and the use of petrochemical-based feedstocks and solvents. medtecs.comfrontiersin.orgesafetysupplies.com

Sustainable approaches could include:

Use of Bio-based Feedstocks : Developing pathways from renewable resources like biomass to produce the cyclobutane core, moving away from petroleum-based starting materials. monmouthrubber.com

Energy Efficiency : Employing methods that operate at lower temperatures and pressures, such as biocatalysis or photocatalysis, to reduce energy consumption. mdpi.comnih.gov

Solvent-Free Reactions : Investigating solid-state or mechanochemical methods that eliminate the need for solvents altogether, drastically reducing waste. pharmafeatures.com

Catalytic Routes : Using catalytic amounts of a substance to perform the transformation, rather than stoichiometric reagents, which improves atom economy and reduces waste.

Development of New Synthetic Methods for this compound Derivatives

Research into new synthetic methods often focuses on creating functionalized derivatives that can serve as versatile building blocks. For this compound, this involves introducing additional chemical handles onto the cyclobutane ring or modifying the nitrile group.

Recent advancements in C-C bond formation are particularly relevant. Nickel-catalyzed asymmetric reductive cross-coupling reactions, for example, allow for the combination of two different electrophiles. nih.govacs.org A notable application is the coupling of α-chloronitriles with heteroaryl iodides to produce complex α,α-disubstituted nitriles with high enantioselectivity. nih.govnih.gov Applying this logic, a precursor like 1-chloro-1-cyclobutylacetonitrile could be coupled with various aryl or alkyl halides to generate a wide array of derivatives.

Other methods focus on building the functionalized cyclobutane ring itself. Efficient, scalable syntheses have been developed to produce cis-1,2-disubstituted cyclobutanes bearing functional groups like amines and carboxylic acids, which can be further elaborated into nitrile-containing derivatives. chemrxiv.org Additionally, strategies for synthesizing functionalized cyclobutenes provide precursors that can be converted to saturated, functionalized this compound derivatives through subsequent reactions. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for modernizing the synthesis of commodity and specialty chemicals, including this compound. The focus is on maximizing efficiency while minimizing environmental and health impacts.

Atom Economy and Environmental Considerations

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. chemistry-teaching-resources.com Reactions with high atom economy, such as additions and rearrangements, are preferred over those with low atom economy, like substitutions and eliminations, which generate stoichiometric byproducts. chemistry-teaching-resources.comnih.gov

A common synthesis of this compound involves the nucleophilic substitution of a cyclobutyl halide with a cyanide salt (e.g., NaCN). This S_N2 reaction, while effective, has an inherently lower atom economy due to the formation of a salt byproduct (e.g., NaBr).

Reaction TypeGeneric EquationDesired ProductByproductTheoretical Atom Economy
Substitution (S_N2)C₄H₇Br + NaCN → C₄H₇CN + NaBrThis compound (C₅H₇N)Sodium Bromide (NaBr)44.5%
Hypothetical AdditionC₄H₆ + HCN → C₄H₇CNThis compound (C₅H₇N)None100%

This table illustrates the calculated atom economy for a typical substitution route versus an ideal, though hypothetical, addition reaction. The calculation highlights the inherent waste in substitution pathways.

Solvent Selection and Waste Minimization Strategies

Solvents typically account for the largest portion of mass in a chemical process and are a primary source of waste in the pharmaceutical and fine chemical industries. emergingpub.comcore.ac.uknih.gov Therefore, careful solvent selection is a cornerstone of green chemistry. acs.org For the synthesis of this compound via nucleophilic substitution, polar aprotic solvents are often used to facilitate S_N2 reactions. solubilityofthings.com However, many traditional solvents like DMF, DMAc, and NMP are now considered hazardous. acsgcipr.org

Green chemistry promotes the use of safer alternatives. Solvent selection guides, such as the CHEM21 guide, rank solvents based on safety, health, and environmental criteria, recommending preferred solvents and flagging problematic or hazardous ones. acsgcipr.org

SolventClassTypical UseGreen Chemistry RankingKey Considerations
Dimethylformamide (DMF)Polar AproticS_N2 ReactionsHazardousReproductive toxicity, high boiling point (difficult to remove).
AcetonitrilePolar AproticGeneral PurposeProblematicToxic, volatile, byproduct of acrylonitrile (B1666552) production. rsc.org
AcetonePolar AproticS_N2 Reactions, CleaningRecommendedLow toxicity, volatile, but flammable.
2-Methyltetrahydrofuran (2-MeTHF)EtherealS_N2, Grignard ReactionsRecommendedDerived from renewable resources (e.g., levulinic acid), higher boiling point than THF.
Cyrene™ (Dihydrolevoglucosenone)Dipolar AproticDMF/NMP ReplacementRecommended/ProblematicBio-derived, but stability and recycling can be challenging.

This interactive table compares traditional solvents for nucleophilic substitutions with greener alternatives, based on established solvent selection guides. acsgcipr.orgrsc.org

Waste minimization strategies focus on solvent recycling and process intensification. emergingpub.comcore.ac.uk Implementing solvent recovery systems can significantly reduce the volume of hazardous waste destined for incineration. core.ac.uknih.gov Furthermore, segregating waste streams is crucial, as recovering a single solvent is far more efficient than separating a complex mixture. core.ac.uk

Mechanistic Studies of this compound Formation Reactions

Understanding the reaction mechanism is critical for optimizing reaction conditions, predicting outcomes, and designing new synthetic routes. The formation of this compound can proceed through several mechanistic pathways, depending on the chosen precursors and catalysts.

The most direct synthesis involves a nucleophilic substitution (S_N2) mechanism . In this pathway, a cyanide ion (:CN⁻) acts as the nucleophile, attacking the electrophilic carbon atom of a cyclobutyl derivative bearing a good leaving group (e.g., bromide, tosylate). solubilityofthings.comacs.org

The key features of this S_N2 mechanism are:

Concerted Step : The reaction occurs in a single, concerted step where the nucleophile attacks and the leaving group departs simultaneously. solubilityofthings.com

Backside Attack : The cyanide ion attacks the carbon atom from the side opposite to the leaving group. docbrown.info This leads to an inversion of stereochemistry at the reaction center.

Transition State : A single, high-energy transition state is involved where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group. solubilityofthings.com

For the synthesis of more complex derivatives, metal-catalyzed cross-coupling reactions are employed, which operate through different mechanistic cycles. For instance, nickel-catalyzed reductive cross-couplings often involve a complex cycle with multiple oxidation states of the metal. chinesechemsoc.org A plausible mechanism involves the oxidative addition of an electrophile to a Ni(0) species, reduction to a Ni(I) or Ni(II) intermediate, capture of a radical species (generated from the second electrophile), and finally, reductive elimination to form the C-C bond and regenerate the active catalyst. nih.govchinesechemsoc.org The exact pathway can vary, with some systems proceeding via sequential reduction and others via radical chain mechanisms. nih.gov

Alternative, more advanced routes include intramolecular cyclizations. For example, the ring closure of γ-epoxynitriles can be controlled to form either cyclopropyl (B3062369) or cyclobutyl rings, proceeding through an anionic cyclization mechanism where the nitrile's α-carbon anion attacks one of the epoxide carbons. acs.org Another novel approach is the contraction of a pyrrolidine (B122466) ring to a cyclobutane, which proceeds through the formation of a 1,4-biradical intermediate followed by a stereoretentive ring closure. acs.org These intricate pathways offer unique entries into highly substituted cyclobutane systems.

Reaction Mechanisms and Reactivity Studies of Cyclobutylacetonitrile

Fundamental Reactivity of the Nitrile Group in Cyclobutylacetonitrile

The chemistry of this compound is largely dictated by its nitrile group (C≡N). This functional group is characterized by a triple bond between a carbon and a nitrogen atom, creating a region of significant polarity and electrophilicity on the carbon atom. libretexts.orglibretexts.org This inherent electronic property makes the nitrile carbon susceptible to attack by a wide array of nucleophiles, forming the basis for many of its characteristic reactions. ucalgary.ca

The carbon atom of the nitrile group in this compound is electrophilic due to the high electronegativity of the nitrogen atom, which draws electron density away from the carbon. libretexts.orglibretexts.org This polarization is evident in the resonance structures of the nitrile group, where one contributor places a positive charge on the carbon atom. libretexts.org Consequently, this carbon is a prime target for nucleophilic attack. ucalgary.ca

Strong, anionic nucleophiles can directly add to the carbon-nitrogen triple bond, leading to the formation of an intermediate imine salt. ucalgary.ca Weaker, neutral nucleophiles, such as water, generally require acid catalysis to enhance the electrophilicity of the nitrile carbon through protonation of the nitrogen atom. ucalgary.calumenlearning.com This protonation makes the carbon even more susceptible to attack. lumenlearning.com The resulting intermediates can then undergo further reactions, such as hydrolysis, to yield various products. lumenlearning.com

Hydride reagents, such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H), are potent sources of hydride ions (H⁻) that readily react with the electrophilic nitrile carbon of this compound. libretexts.orglibretexts.org The reaction with LiAlH₄ typically proceeds via two consecutive hydride additions. The initial addition forms an imine anion, which is stabilized by complexation with the aluminum species. libretexts.orglibretexts.org This complex can then accept a second hydride, leading to a dianion intermediate that, upon aqueous workup, yields a primary amine. libretexts.orgmasterorganicchemistry.com

A specific example involves the reduction of this compound with a 1M solution of DIBAL in CH₂Cl₂. The reaction is initiated at -78°C and then warmed to 0°C, indicating a controlled addition of the hydride to prevent over-reduction or side reactions. google.com This method is a common strategy for the synthesis of aldehydes from nitriles, although complete reduction to the amine can also be achieved. google.com

Table 1: Hydride Reduction of this compound

Reagent Solvent Temperature Conditions Product
DIBAL-H CH₂Cl₂ -78°C to 0°C Cyclobutylacetaldehyde

Data synthesized from patent literature describing similar reactions. google.com

Grignard reagents (RMgX) are powerful nucleophiles that add to the electrophilic carbon of nitriles like this compound to form ketones after hydrolysis. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed in an aqueous acid workup to yield the final ketone product. libretexts.orgmasterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the Grignard reagent's carbanion on the nitrile carbon, breaking the pi bond and forming a new carbon-carbon bond. masterorganicchemistry.com This results in a magnesium salt of an imine, which is stable until the addition of water and acid. masterorganicchemistry.com The use of Grignard reagents provides a versatile method for synthesizing a variety of ketones from a single nitrile starting material.

Table 2: General Reaction of Grignard Reagents with Nitriles

Grignard Reagent (R'MgX) Nitrile Intermediate Final Product (after hydrolysis)
Methylmagnesium bromide This compound Imine magnesium salt 1-Cyclobutylpropan-2-one

This table illustrates the expected products from the reaction of this compound with different Grignard reagents based on general principles of this reaction type. masterorganicchemistry.comorganic-chemistry.orgchemguide.co.uk

Influence of the Cyclobutyl Ring on Nitrile Reactivity

The cyclobutyl ring, while seemingly a simple alkyl substituent, exerts a significant influence on the reactivity of the attached nitrile group. This influence stems from the inherent ring strain and the specific conformational preferences of the four-membered ring system. researchgate.net

Cyclobutane (B1203170) possesses considerable ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5 degrees. This strain can influence the rates and pathways of reactions involving adjacent functional groups. researchgate.net In reactions where the hybridization of the carbon atom attached to the ring changes, the ring strain can either be increased or decreased, thereby affecting the reaction's thermodynamics and kinetics.

For instance, in reactions that involve the formation of a transition state with a higher degree of sp² character at the benzylic-like position of this compound, the ring strain can be partially relieved, leading to an acceleration of the reaction rate. Conversely, reactions that increase the steric bulk around the ring can be disfavored. While specific quantitative data on the impact of cyclobutyl ring strain on nitrile reactivity is not abundant, the principle that strained rings can alter reaction outcomes is well-established in organic chemistry. bris.ac.ukresearchgate.net Research on related cyclobutane derivatives has shown that the inherent ring strain can drive selective C-C bond cleavage and ring expansion reactions. researchgate.net

The conformation of the cyclobutyl ring can play a crucial role in determining the stereochemical outcome of reactions at the nitrile group. numberanalytics.comslideshare.net The cyclobutyl ring is not planar but exists in a puckered conformation to alleviate some of the torsional strain. lumenlearning.com This puckering creates distinct axial and equatorial positions for substituents on the ring, which can influence the approach of reagents. slideshare.netlumenlearning.com

Conformational analysis helps in predicting the accessibility of reactive sites. numberanalytics.com For this compound, the preferred conformation would place the larger acetonitrile (B52724) group in an equatorial-like position to minimize steric interactions. organicchemistrytutor.com The accessibility of the electrophilic carbon of the nitrile and the trajectory of nucleophilic attack can be influenced by the orientation of the cyclobutyl ring. numberanalytics.comslideshare.net This can lead to diastereoselectivity in reactions where new stereocenters are formed. The study of how different conformations affect the reactivity of a molecule is a key aspect of dynamic stereochemistry. youtube.com

Specific Reaction Mechanisms Involving this compound

This compound's reactivity is characterized by the interplay between its strained cyclobutane ring and the electron-withdrawing nitrile group. This combination allows for a variety of transformations, including additions, eliminations, substitutions, and rearrangements, often proceeding through distinct mechanistic pathways. mt.comnewdrugapprovals.org

Addition Reactions and Associated Mechanisms

Addition reactions involving this compound primarily target the carbon-carbon double bond that can be formed adjacent to the nitrile group or the nitrile group itself.

One significant addition reaction is the Michael addition, where a nucleophile adds to an α,β-unsaturated nitrile. google.commasterorganicchemistry.com While this compound itself is not unsaturated, its derivatives can be. The mechanism involves the conjugate addition of a nucleophile to the β-carbon of an α,β-unsaturated nitrile, forming a resonance-stabilized enolate intermediate. Subsequent protonation yields the final addition product. masterorganicchemistry.com

The nitrile group of this compound can also undergo addition reactions. For instance, in the Ritter reaction, under acidic conditions, a carbocation can be generated which is then attacked by the nitrogen lone pair of the nitrile. organic-chemistry.org This forms a nitrilium ion intermediate, which upon hydrolysis is converted to an N-substituted amide. organic-chemistry.org

Table 1: Examples of Addition Reactions

Reaction TypeReactantsProduct TypeKey IntermediateRef.
Michael Additionα,β-unsaturated this compound derivative, NucleophileSubstituted this compoundEnolate google.commasterorganicchemistry.com
Ritter ReactionThis compound, Carbocation source (e.g., from an alcohol in acid)N-substituted amideNitrilium ion organic-chemistry.org

Elimination Reactions and Associated Mechanisms

Elimination reactions of this compound derivatives typically involve the removal of a leaving group and a proton from adjacent carbon atoms to form an alkene. science-revision.co.ukmsu.edu These reactions can proceed through either E1 or E2 mechanisms, depending on the substrate, base, and reaction conditions. matanginicollege.ac.inulethbridge.ca

The E2 mechanism is a one-step process where a strong base removes a proton from the carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. mgscience.ac.in This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. msu.edumgscience.ac.in The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. matanginicollege.ac.in

The E1 mechanism is a two-step process. matanginicollege.ac.in First, the leaving group departs to form a carbocation intermediate. matanginicollege.ac.in This is the slow, rate-determining step. In the second step, a weak base removes a proton from the β-carbon, leading to the formation of the double bond. matanginicollege.ac.in E1 reactions are favored by substrates that can form stable carbocations and by the use of weak bases. matanginicollege.ac.in

In some cases, β-hydrogen elimination can be a significant side reaction or the main pathway. For instance, studies on copper-catalyzed reactions of cyclobutanone (B123998) oxime esters have shown that with certain substrates, the β-hydrogen elimination product is formed in high yield instead of the expected amine. sci-hub.se

Table 2: Comparison of E1 and E2 Elimination Mechanisms

FeatureE1 MechanismE2 Mechanism
Number of Steps TwoOne
Rate Determining Step Formation of carbocationConcerted removal of proton and leaving group
Base Strength Weak base favoredStrong base required
Substrate Favored for tertiary and some secondary halidesFavored for primary and secondary halides
Intermediate CarbocationNone (transition state)
Stereochemistry No specific requirementRequires anti-periplanar geometry

Substitution Reactions and Associated Mechanisms

Substitution reactions at the carbon atom alpha to the nitrile group are a key feature of this compound's reactivity. The electron-withdrawing nature of the nitrile group increases the acidity of the α-hydrogens, facilitating their removal by a base to form a carbanion. This carbanion can then act as a nucleophile in substitution reactions. matanginicollege.ac.inchemguide.co.uk

These reactions typically follow an SN2 mechanism (substitution nucleophilic bimolecular). chemguide.co.ukmakingmolecules.com In this one-step process, the incoming nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. mt.com This results in an inversion of stereochemistry at the reaction center. makingmolecules.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. matanginicollege.ac.in

For example, the alkylation of this compound can be achieved by treating it with a strong base to form the corresponding carbanion, which is then reacted with an alkyl halide. newdrugapprovals.org

In some cases, particularly with tertiary substrates or under conditions that favor carbocation formation, an SN1 mechanism (substitution nucleophilic unimolecular) may occur. matanginicollege.ac.inmakingmolecules.com This is a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. mt.com The rate of an SN1 reaction depends only on the concentration of the substrate. makingmolecules.com

Table 3: Key Features of SN1 and SN2 Reactions

FeatureSN1 MechanismSN2 Mechanism
Number of Steps TwoOne
Rate Determining Step Formation of carbocationNucleophilic attack and leaving group departure
Nucleophile Weak nucleophile is effectiveStrong nucleophile required
Substrate Favored for tertiary and secondary halidesFavored for primary and secondary halides
Intermediate CarbocationNone (transition state)
Stereochemistry RacemizationInversion of configuration

Rearrangement Reactions and Associated Mechanisms

The strained cyclobutane ring in this compound and its derivatives makes them susceptible to rearrangement reactions, often leading to the formation of more stable five-membered rings. chemistrysteps.com These rearrangements are typically driven by the relief of ring strain and can be initiated under various conditions.

A common type of rearrangement is the Wagner-Meerwein rearrangement , which involves the migration of a carbon-carbon bond to an adjacent carbocation center. mvpsvktcollege.ac.in For a rearrangement to occur, the formation of a carbocation is often a necessary first step, which can be generated through unimolecular reactions like SN1 or E1. chemistrysteps.com The migration of an alkyl group or hydride can then lead to a more stable carbocation. chemistrysteps.commasterorganicchemistry.com For instance, the hydrolysis of a cyclobutyl derivative can lead to a cyclopentanol (B49286) through a ring-expansion rearrangement. chemistrysteps.com

The Pinacol rearrangement is another relevant transformation, involving the acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org This proceeds through protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of an adjacent alkyl group to form a more stable oxonium ion, which is then deprotonated. libretexts.org

Other named rearrangements like the Beckmann rearrangement (conversion of an oxime to an amide) and the Curtius rearrangement (conversion of an acyl azide (B81097) to an isocyanate) also involve key rearrangement steps where a group migrates to an electron-deficient atom. libretexts.orgmasterorganicchemistry.com

Table 4: Selected Rearrangement Reactions

RearrangementStarting Material TypeProduct TypeKey FeatureRef.
Wagner-MeerweinSubstrate forming a carbocationRearranged carbocation/product1,2-alkyl or hydride shift to a more stable carbocation chemistrysteps.commvpsvktcollege.ac.in
Pinacol1,2-DiolKetone or aldehydeMigration of a group to an adjacent carbocation center libretexts.org
BeckmannOximeAmide or lactamMigration of a group anti to the oxime's hydroxyl group libretexts.org
CurtiusAcyl azideIsocyanate, amine, or ureaThermal or photochemical rearrangement with loss of N₂ masterorganicchemistry.com

Radical Reactions and Their Mechanisms

This compound can also participate in radical reactions, which involve intermediates with unpaired electrons. mugberiagangadharmahavidyalaya.ac.in These reactions are typically initiated by radical initiators that generate radicals through homolytic bond cleavage upon heating or irradiation. rutgers.edulibretexts.org

Radical reactions proceed via a chain mechanism consisting of three main stages: initiation, propagation, and termination. rutgers.edu

Initiation: Formation of radical species.

Propagation: The radical reacts with a stable molecule to form a new radical, which continues the chain.

Termination: Two radicals combine to form a stable, non-radical product.

A common radical reaction is radical addition to a double bond. nptel.ac.in In the context of this compound derivatives, a radical can add to an alkene, generating a new radical intermediate which can then propagate the chain. mugberiagangadharmahavidyalaya.ac.in Intramolecular radical additions can lead to the formation of cyclic products. rutgers.edu

Another important radical process is the SRN1 (substitution nucleophilic radical unimolecular) reaction . This is a chain reaction initiated by the formation of a radical anion from the substrate. rutgers.edu The radical anion then fragments to give a radical and an anion. The radical can then react with a nucleophile to form a new radical anion, which continues the chain. rutgers.edu

Investigations of Reactive Intermediates in this compound Transformations

The transformations of this compound involve several key reactive intermediates that dictate the reaction pathways and final products. allen.in Understanding these transient species is crucial for controlling the outcome of the reactions.

Carbanions: The presence of the electron-withdrawing nitrile group makes the α-proton of this compound acidic. In the presence of a base, this proton can be removed to form a resonance-stabilized carbanion. This carbanion is a key intermediate in many substitution and addition reactions, acting as a potent nucleophile. matanginicollege.ac.inchemguide.co.uk Its formation is a critical step in reactions like α-alkylation. newdrugapprovals.org

Carbocations: Carbocations are often formed as intermediates in unimolecular substitution (SN1) and elimination (E1) reactions, as well as in certain rearrangement reactions. matanginicollege.ac.inchemistrysteps.com The stability of the carbocation plays a significant role in the reaction mechanism. For instance, the formation of a carbocation adjacent to the cyclobutane ring can trigger a ring-expansion rearrangement to form a more stable cyclopentyl cation. chemistrysteps.com

Radicals: In radical reactions, radical intermediates are formed through the homolytic cleavage of bonds. rutgers.edu These species, containing an unpaired electron, are highly reactive. mugberiagangadharmahavidyalaya.ac.in The stereochemistry of radical reactions can sometimes be lost due to the typically pyramidal but rapidly inverting nature of radical intermediates. rutgers.edu In the context of this compound, radical intermediates can be involved in addition, substitution, and rearrangement processes.

Nitrilium Ions: As seen in the Ritter reaction, the nitrile group itself can act as a nucleophile, attacking a carbocation to form a nitrilium ion intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack, typically by water, leading to the formation of an amide. organic-chemistry.org

Table 5: Key Reactive Intermediates

IntermediateFormationRole in Reactions
Carbanion Deprotonation at the α-carbonNucleophile in SN2 and addition reactions
Carbocation Loss of a leaving group (SN1, E1)Undergoes nucleophilic attack or rearrangement
Radical Homolytic bond cleavagePropagates chain reactions (addition, substitution)
Nitrilium Ion Nucleophilic attack of the nitrile on a carbocationIntermediate in the Ritter reaction, leading to amides

Identification of Transient Species

In chemical reactions, transient species are short-lived intermediates that are not reactants or products but are part of the reaction pathway. googleapis.com For this compound, several types of transient species can be postulated depending on the reaction conditions.

Under thermal or photochemical conditions, homolytic cleavage of a C-C or C-H bond in the cyclobutane ring could lead to the formation of radical intermediates. For instance, the pyrolysis of cyclobutane derivatives is known to proceed through radical pathways. mdpi.comrsc.org Similarly, reactions involving the nitrile group, such as its reduction with certain metals, can involve radical anions.

In the presence of strong acids or bases, ionic transient species would predominate. Protonation of the nitrile nitrogen would generate a nitrilium ion, a powerful electrophile. Conversely, a strong base could abstract a proton from the carbon alpha to the nitrile group, forming a carbanion. This carbanion is stabilized by the electron-withdrawing nature of the nitrile group.

Trapping Experiments for Mechanistic Elucidation

To confirm the existence of proposed transient intermediates, trapping experiments are a crucial tool. wisc.edugoogleapis.com These experiments introduce a "trapping agent" into the reaction mixture that is designed to react specifically with the suspected intermediate, forming a stable, characterizable product.

If a radical mechanism is suspected in a reaction of this compound, a radical trap such as 2,6-di-tert-butyl-4-methylphenol (BHT) could be employed. wisc.edu Formation of a new product incorporating the BHT moiety would provide strong evidence for the presence of radical intermediates. For ionic intermediates, different trapping agents would be necessary. For example, if a carbocation intermediate is formed through the loss of a leaving group from the cyclobutane ring, a nucleophile like an azide or a halide could be used to trap it.

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by factors such as concentration, temperature, and catalysts. mdpi.comgoogle.com This information is vital for understanding reaction mechanisms.

Determination of Reaction Orders and Rate Constants

The rate of a chemical reaction is often expressed by a rate law, which includes a rate constant (k) and the concentrations of the reactants raised to a certain power, known as the reaction order. copernicus.orggoogle.com The reaction order with respect to a particular reactant indicates how the reaction rate is affected by the concentration of that reactant.

For a hypothetical reaction of this compound, such as its hydrolysis under acidic conditions, the reaction order with respect to both this compound and the acid catalyst would need to be determined experimentally. polimi.ityoutube.com This is typically done by systematically varying the initial concentration of one reactant while keeping the others constant and measuring the initial reaction rate.

Table 1: Hypothetical Data for Determining Reaction Order

ExperimentInitial [this compound] (mol/L)Initial [H+] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵

Activation Energy Analysis and Reaction Rate Parameters

The activation energy (Ea) is the minimum energy required for a reaction to occur. researchgate.net It can be determined by studying the effect of temperature on the reaction rate constant, as described by the Arrhenius equation. maxapress.com Plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T) yields a straight line with a slope equal to -Ea/R, where R is the gas constant.

The activation energy provides insight into the energy barrier of the reaction. A higher activation energy implies a slower reaction rate at a given temperature. Other reaction rate parameters, such as the pre-exponential factor (A), which relates to the frequency of collisions in the correct orientation, can also be derived from this analysis. csic.es

Table 2: Hypothetical Temperature Dependence of a this compound Reaction

Temperature (K)Rate Constant, k (s⁻¹)1/T (K⁻¹)ln(k)
3002.0 x 10⁻⁵0.00333-10.82
3104.5 x 10⁻⁵0.00323-10.01
3209.8 x 10⁻⁵0.00313-9.23
3302.1 x 10⁻⁴0.00303-8.47

By performing a linear regression on the plot of ln(k) versus 1/T from this hypothetical data, the activation energy for the reaction could be calculated, providing fundamental information about the reaction's energetic landscape.

Applications of Cyclobutylacetonitrile in Complex Organic Synthesis

Cyclobutylacetonitrile as a Versatile Building Block

The inherent ring strain and the presence of a key functional group in this compound make it a highly valuable precursor in synthetic chemistry. This section details its role in enabling the synthesis of complex molecules and functionalized compounds, as well as its potential for integration into modern drug discovery platforms.

Enabling Access to Complex Molecular Architectures

The cyclobutane (B1203170) motif is a structural feature present in numerous natural products, many of which exhibit notable biological activities. rug.nl However, these natural cyclobutane-containing molecules often possess intricate, multi-stereocenter polycyclic systems. rug.nl In contrast, the incorporation of simple cyclobutane scaffolds in synthetic pharmaceuticals has been less common. rug.nl this compound serves as a key starting material to bridge this gap, providing a gateway to more complex and stereochemically rich molecular architectures. organic-chemistry.org

The synthetic utility of cyclobutane derivatives is enhanced by their ability to undergo ring-opening reactions followed by skeletal rearrangements, leading to the formation of highly complex structures. frontiersin.org The strategic placement of the nitrile group in this compound offers a handle for a variety of chemical transformations, allowing for its elaboration into more sophisticated molecular frameworks. frontiersin.org The development of new synthetic methodologies is crucial for expanding the accessibility of complex molecular architectures from simple building blocks. masterorganicchemistry.combeilstein-journals.org

Synthesis of Functionalized Organic Compounds

The nitrile functionality of this compound is a versatile precursor for a wide range of other functional groups. For instance, nitriles can be hydrolyzed to carboxylic acids or reduced to primary amines. libretexts.org These transformations open up avenues for the synthesis of a diverse array of functionalized organic compounds. The resulting amines and carboxylic acids can then participate in a multitude of subsequent reactions, such as amide bond formation, further extending the molecular complexity.

The development of transition-metal-free coupling reactions, such as the Zweifel reaction, provides powerful methods for the synthesis of functionalized alkenes from organoboron compounds. imperial.ac.uk While not directly involving this compound, the principles can be applied to its derivatives. For example, conversion of the nitrile to other functionalities could allow for the introduction of boron-containing moieties, which can then undergo such coupling reactions. This highlights the potential for this compound to be indirectly involved in the synthesis of a broad spectrum of functionalized molecules.

The following table summarizes the potential transformations of the nitrile group in this compound to yield other functionalized compounds:

Starting MaterialReagents and ConditionsProduct Functional Group
This compound1. H₂O, H⁺ or OH⁻, Δ2. H₂/Pd, PtO₂, or Ni; or LiAlH₄Carboxylic Acid (-COOH)Primary Amine (-CH₂NH₂)

Integration into Combinatorial Chemistry Approaches

While direct examples of this compound in large-scale combinatorial libraries are not extensively documented, its properties make it a highly suitable candidate for such applications. The ability to convert the nitrile group into other functionalities, such as amines or carboxylic acids, provides a key point of diversification. libretexts.org These derivatives can then be utilized in well-established combinatorial synthesis protocols, including solid-phase organic synthesis (SPOS). chemdiv.com For instance, a cyclobutane-containing amine derived from this compound could be attached to a solid support and subsequently reacted with a variety of acylating agents to produce a library of amides. chemdiv.com

The generation of both virtual and physical compound libraries is a key aspect of modern drug discovery, with virtual libraries often containing millions of structures that can be synthesized on demand. walisongo.ac.idnih.govmdpi.com The structural uniqueness of the cyclobutane scaffold, when incorporated into these libraries, could offer access to novel chemical spaces for hit discovery. walisongo.ac.id

Synthesis of Nitrogen-Containing Heterocycles Utilizing this compound

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. walisongo.ac.idunifr.chpreprints.org The development of efficient methods for their synthesis is a cornerstone of organic chemistry. This compound and its derivatives are valuable precursors for the construction of these important ring systems.

Cyclization Reactions and Annulation Processes

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds. illinois.edu The nitrile group of this compound can participate in various cyclization strategies. For example, reduction of the nitrile to a primary amine, followed by reaction with a suitable dielectrophile, can lead to the formation of various nitrogen-containing rings.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a powerful tool in heterocyclic synthesis. libretexts.org The Robinson annulation, for instance, combines a Michael reaction with an intramolecular aldol (B89426) condensation to form a six-membered ring. libretexts.org While classically applied to ketones, the principles can be extended to derivatives of this compound. For example, transformation of the nitrile into a suitable Michael acceptor or donor could enable its participation in such annulation sequences, leading to fused bicyclic systems containing the cyclobutane ring.

The strain in the cyclobutane ring can also be exploited in ring-opening/cyclization cascades to produce different heterocyclic systems. nih.gov The following table provides a conceptual overview of how this compound derivatives could be used in cyclization reactions:

This compound DerivativeReaction TypePotential Heterocyclic Product
2-(Cyclobutyl)ethan-1-amineReaction with 1,3-dicarbonyl compoundDihydropyridine derivative
Cyclobutylacetic acidReaction with a hydrazine (B178648) derivativePyrazolidinone derivative
This compoundThorpe-Ziegler reactionAminocyclopentene derivative

Multicomponent Reactions Involving this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product that incorporates most of the atoms of the starting materials. organic-chemistry.orgfrontiersin.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for generating molecular diversity and are widely used in the synthesis of peptidomimetics and heterocyclic libraries. organic-chemistry.orgunifr.ch

While this compound itself is not a direct substrate for the classical Ugi or Passerini reactions, its derivatives can be. For instance, the corresponding isocyanide, amine, or carboxylic acid derived from this compound could serve as components in these reactions. Research has shown that cyclobutanones can participate in Ugi reactions. This opens up the possibility of using a cyclobutanone (B123998) derived from or related to this compound as the carbonyl component in such MCRs.

The products of these MCRs, containing the cyclobutane moiety, could then undergo further post-condensation modifications to yield a variety of heterocyclic structures. The ability to rapidly generate complex molecules with a cyclobutane scaffold through MCRs makes this a promising area for future research. frontiersin.org

Role in the Synthesis of Natural Products and Analogues

The incorporation of a cyclobutane ring can significantly influence the biological activity and physical properties of a molecule. smolecule.com While this compound is recognized as a building block for pharmaceutical intermediates, its direct application in the total synthesis of natural products is an area of ongoing exploration. rsc.orgrsc.org The focus remains on leveraging its structure for the creation of natural product analogues, which are molecules designed to mimic or improve upon the properties of naturally occurring compounds. rsc.orgfrontiersin.org

Strategies for creating such analogues often involve modifying a known synthetic pathway to incorporate the novel building block, a concept known as diverted total synthesis. rsc.org Cell-free systems also present a modern approach to generating analogues by combining precursor peptides with various enzymes, offering a pathway to screen thousands of variants. nih.gov For instance, analogues of the natural product leonurine (B1674737) have been synthesized to enhance its therapeutic properties. frontiersin.org

Approaches to Complex Polycyclic Structures

Polycyclic compounds, which feature multiple fused rings of atoms, are common scaffolds in natural products and medicinal agents. wikipedia.orgnih.gov The synthesis of these complex architectures is a significant challenge in organic chemistry. umich.edu Numerous strategies have been developed to construct these frameworks, including:

Diels-Alder Reactions: A powerful cycloaddition reaction for forming six-membered rings, which can be a key step in building a polycyclic system. nsc.ru

[2+2+2] Cycloaddition: This transition metal-catalyzed reaction is an atom-economical method for creating highly functionalized polycyclic compounds from unsaturated components like alkynes and nitriles. uwindsor.ca

Tandem Reactions and Cascade Cyclizations: These processes involve a series of intramolecular reactions that can rapidly build molecular complexity and form multiple rings in a single synthetic operation. beilstein-journals.orgnih.gov

C-H Functionalization: Modern methods allow for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, providing efficient routes to complex polycyclic skeletons. nih.gov

While these methods are well-established for polycyclic synthesis, specific, documented examples of using this compound as a direct precursor in these approaches to build complex polycyclic natural products or their analogues are not prevalent in current literature. The primary role of compounds like this compound is as a foundational building block, from which more complex structures are elaborated. smolecule.com

Electrocatalytic Applications in this compound Transformations

Organic electrosynthesis is re-emerging as a powerful and sustainable tool in modern chemistry, using electricity to drive chemical reactions. nih.gov This technique avoids the need for stoichiometric chemical oxidants or reductants, reducing waste. nih.gov Electrocatalysis, a sub-field, uses catalysts to facilitate electron transfer, often enabling transformations under milder conditions and with greater control than conventional methods. nih.gov

Controlled Generation of Reactive Intermediates

A key advantage of electrochemistry is its ability to precisely control the generation of highly reactive intermediates, such as radicals and radical ions, by tuning the applied electrode potential. nih.gov These intermediates are central to many powerful bond-forming reactions.

General principles of electrochemical intermediate generation include:

Direct Electrolysis: Involves the direct transfer of an electron between the electrode and the substrate to form a reactive species. nih.gov

Mediated Electrolysis: A "mediator" molecule is used to shuttle electrons between the electrode and the substrate, which can help lower the required potential and improve selectivity. nih.gov

Recent advancements have focused on developing methods to generate and study these transient species. For example, techniques coupling electrochemistry with mass spectrometry (EC/MS) now allow for the in-situ detection of intermediates with lifetimes of less than a microsecond, providing deep insights into complex reaction mechanisms. nih.gov While these methods are broadly applicable, specific studies detailing the controlled electrochemical generation of reactive intermediates directly from this compound are limited. However, research on related compounds demonstrates the feasibility of generating radical anions from nitro-substituted aromatics via one-electron reduction. nih.gov

Development of New Electrochemical Methodologies

The field of organic electrochemistry is continuously evolving, with new methodologies being developed to tackle challenging synthetic transformations. beilstein-journals.org These developments often focus on improving reaction efficiency, selectivity, and environmental footprint.

Key areas of development in electrochemical methodologies include:

Paired Electrosynthesis: Designing reactions where valuable products are formed at both the anode (oxidation) and the cathode (reduction) simultaneously, maximizing efficiency and atom economy. cardiff.ac.uk

Flow Electrochemistry: Performing electrochemical reactions in continuous flow reactors offers benefits such as enhanced mass and heat transfer, precise reaction control, and safer handling of hazardous intermediates. researchgate.net

Integration with Other Catalysis: Combining electrochemistry with transition metal catalysis or photoredox catalysis opens up new reaction pathways by accessing unique reactive states of catalysts. nih.govnih.gov

These advanced methodologies have been applied to the synthesis of complex molecules and the late-stage functionalization of pharmaceuticals. nih.gov The development of new electrochemical methods specifically tailored for the transformation of this compound represents a potential area for future research.

This compound in the Design of Novel Materials

Materials science focuses on the relationship between a material's structure, processing, and properties to design and discover new functional materials. wikipedia.org The integration of unique organic building blocks is a key strategy in creating materials with tailored characteristics for specific applications in electronics, energy, and medicine. ox.ac.ukusc.edu

While research has explored the creation of novel materials from various organic precursors, such as functionally graded materials and polysaccharide-based systems, the direct application of this compound in this context is not extensively documented. routledge.comresearchgate.net Vendor information categorizes this compound as relevant to "Material Science," suggesting its potential as a component in the development of new substances. sigmaaldrich.commyskinrecipes.com

The development of novel functional materials is an interdisciplinary effort, often leveraging computational design to predict material properties and accelerate discovery. uni-koblenz.dearxiv.org The unique structural motif of this compound could potentially be exploited to create polymers or composite materials with specific physical or electronic properties, although specific research findings to this effect are yet to be widely published.

Theoretical and Computational Investigations of Cyclobutylacetonitrile

Electronic Structure Analysis of Cyclobutylacetonitrile

The electronic structure is fundamental to a molecule's properties and reactivity. Through various computational techniques, a detailed picture of the electron distribution and energy levels within this compound can be constructed. These first-principles calculations, which are based on the fundamental laws of quantum mechanics, allow for the study of molecular systems without reliance on experimental data, though such data is crucial for validation. ornl.gov

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. brsnc.inbccampus.ca This contrasts with valence bond theory, which localizes electrons in specific bonds between atoms. brsnc.in The combination of atomic orbitals forms both bonding and antibonding molecular orbitals. wikipedia.org Electrons filling the bonding orbitals contribute to the stability of the molecule, while electrons in antibonding orbitals destabilize it. bccampus.cawikipedia.org The distribution of electrons in these orbitals dictates the molecule's electronic and spectroscopic properties. brsnc.in

Electron density analysis provides a visual and quantitative representation of how electrons are distributed in a molecule. unito.itcam.ac.uk This analysis can reveal the changes in electron distribution upon bond formation and can be used to understand intermolecular interactions. cam.ac.ukcsic.es The quantum theory of atoms in molecules (QTAIM) is a powerful method for analyzing electron density to define atomic basins and characterize chemical bonds. mdpi.com By examining the electron density, one can gain insights into the nature of chemical bonding and reactivity. encyclopedia.pub

Table 1: Key Concepts in Molecular Orbital Theory and Electron Density Analysis

ConceptDescription
Molecular Orbitals (MOs) Wave functions describing the delocalized states of electrons over a molecule. brsnc.inmatanginicollege.ac.in
Bonding MOs Result from the constructive interference of atomic orbitals, leading to increased electron density between nuclei and stabilization. wikipedia.org
Antibonding MOs Result from the destructive interference of atomic orbitals, leading to a node between nuclei and destabilization. wikipedia.org
Electron Density (ρ(r)) A measure of the probability of finding an electron at a specific point in space. unito.it
Quantum Theory of Atoms in Molecules (QTAIM) A method that partitions the electron density of a molecule into atomic basins to analyze chemical bonding. mdpi.com
Bond Critical Point (BCP) A point in the electron density between two bonded atoms where the density is a minimum along the bond path but a maximum in the perpendicular directions. mdpi.com

Quantum chemical calculations offer a powerful means to predict a wide range of molecular properties with considerable accuracy. unipd.it These calculations solve the Schrödinger equation for a given molecule, albeit with necessary approximations to make the problem computationally tractable for systems with multiple electrons. ornl.gov Methods like Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory are commonly employed to investigate molecular and electronic structures. mdpi.com

These computational approaches can determine various electronic properties, including ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.comclockss.org The energy gap between the HOMO and LUMO is a particularly important parameter, as it relates to the chemical reactivity and electronic stability of the molecule. mdpi.com Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, providing insights into the electronic transitions within the molecule. clockss.orgnih.gov

Table 2: Common Quantum Chemical Calculation Methods and Predicted Properties

MethodDescriptionPredicted Properties
Density Functional Theory (DFT) A method that uses the electron density to calculate the energy of a system. mdpi.comGeometries, vibrational frequencies, reaction energies, electronic properties. whiterose.ac.ukgaussian.com
Møller-Plesset (MP) Perturbation Theory A post-Hartree-Fock method that includes electron correlation. mdpi.comMore accurate energies and properties than Hartree-Fock.
Time-Dependent DFT (TD-DFT) An extension of DFT for calculating excited state properties. nih.govUV/Vis spectra, electronic transition energies. clockss.orggaussian.com
Hartree-Fock (HF) Theory A mean-field approximation that does not fully account for electron correlation.Initial guess for more advanced methods, orbital energies.

The π electronic structure is crucial for understanding the properties of unsaturated molecules containing double or triple bonds, such as the nitrile group in this compound. diva-portal.org The π system is formed by the side-on overlap of p-orbitals, creating π bonding and π* antibonding molecular orbitals. bccampus.ca The electrons in these orbitals are generally more delocalized and play a significant role in chemical reactions and electronic spectra. wikipedia.org

Computational Studies of this compound Reactivity

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that can be difficult to obtain experimentally.

Understanding a chemical reaction requires identifying the minimum energy path on the potential energy surface that connects reactants to products. This path includes stable intermediates and, crucially, transition states, which are the energy maxima along the reaction coordinate. unipd.it Computational methods can be used to locate these stationary points and characterize them through frequency calculations. A transition state is identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. gaussian.com

Techniques such as intrinsic reaction coordinate (IRC) calculations can then be used to follow the reaction path downhill from the transition state to confirm that it connects the desired reactants and products. gaussian.com This detailed mapping of the reaction pathway provides a comprehensive understanding of the reaction mechanism.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. mdpi.comwhiterose.ac.uk DFT methods are used to calculate the energies of reactants, products, intermediates, and transition states, allowing for the determination of reaction barriers (activation energies) and reaction enthalpies. encyclopedia.pubmdpi.com

By applying DFT, researchers can investigate various aspects of a reaction, such as the influence of substituents, the role of catalysts, and the stereoselectivity of the reaction. The analysis of conceptual DFT indices, which are derived from the electron density, can also provide insights into the local reactivity of different sites within a molecule. encyclopedia.pub These theoretical predictions can guide experimental work and help in the design of new synthetic routes. encyclopedia.pub

Molecular Dynamics Simulations for Dynamic Behavior

The general workflow for conducting an MD simulation involves several key steps:

System Setup : A starting structure of this compound is required, which can be obtained from experimental data or computational chemistry methods. This structure is then placed in a simulation box, often with a solvent like water to mimic experimental conditions.

Force Field Selection : A force field is a set of parameters that defines the potential energy of the system. It includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The choice of force field is crucial for the accuracy of the simulation.

Minimization : The initial system is energy-minimized to remove any unfavorable contacts or geometries.

Equilibration : The system is gradually heated to the desired temperature and equilibrated at the target pressure to ensure it reaches a stable state.

Production Run : The main simulation is run for a specific length of time, during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals. nih.gov

Analysis : The saved trajectory is then analyzed to extract information about the dynamic properties of this compound, such as conformational preferences, vibrational motions, and interactions with the solvent.

MD simulations can provide detailed, atomistic-level insights into the behavior of this compound that complement experimental findings. nih.gov

Prediction of Spectroscopic Signatures via Computational Methods

Computational chemistry offers a suite of methods to predict the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra. researchgate.net Techniques like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to calculate various spectroscopic properties. mit.edumdpi.com

For this compound, these methods can predict:

Infrared (IR) and Raman Spectra : By calculating the vibrational frequencies and their corresponding intensities, computational methods can generate theoretical IR and Raman spectra. mdpi.com These predicted spectra can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions, such as the C≡N stretch of the nitrile group or the various C-H and C-C vibrations of the cyclobutyl ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra : Theoretical calculations can predict the chemical shifts (δ) and spin-spin coupling constants (J) for the ¹H and ¹³C nuclei in this compound. These predictions are highly sensitive to the molecular conformation and can help in the detailed assignment of experimental NMR spectra.

Electronic Spectra : TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions between different molecular orbitals. mdpi.com This can provide information about the electronic structure of the molecule.

The accuracy of these predictions depends on the chosen computational method, basis set, and the inclusion of environmental effects, such as a solvent. mdpi.com

Spectroscopic Property Computational Method Predicted Information
Infrared (IR) SpectrumDFTVibrational frequencies and intensities
Raman SpectrumDFTVibrational frequencies and intensities
¹H and ¹³C NMR SpectraDFT (GIAO, etc.)Chemical shifts and coupling constants
UV-Vis SpectrumTD-DFTElectronic transition energies and oscillator strengths

Development of New Computational Chemistry Algorithms for this compound Systems

The field of computational chemistry is continuously evolving, with the development of new algorithms aimed at increasing accuracy and efficiency. mit.educhemrxiv.org While no algorithms have been developed specifically for this compound, the general advancements in the field are applicable to its study.

Recent developments include:

Machine Learning and Neural Networks : Researchers are increasingly using machine learning models, such as E(3)-equivariant graph neural networks, to predict molecular properties with greater speed and accuracy than traditional methods like DFT. mit.edu These models are trained on large datasets of known molecules and can then make predictions for new systems. mit.edu

Hybrid Quantum-Classical Computing : A novel approach combines the power of quantum computers with classical supercomputers to tackle complex chemical problems. caltech.edu This "quantum-centric supercomputing" has been used to study the electronic energy levels of complex molecules and holds promise for future investigations of systems like this compound. caltech.edu

Parallel On-the-Fly Algorithms : New algorithms, such as the parallel on-the-fly Crystal algorithm, are being developed to efficiently explore the potential energy surfaces of complex molecules. chemrxiv.org These methods are particularly useful for discovering new reaction pathways and understanding chemical reactivity. chemrxiv.org

Just-In-Time (JIT) Compilation : The introduction of JIT compilation for integral kernels in quantum chemistry calculations has led to significant speedups in computations, especially for electron repulsion integrals. arxiv.org This allows for the study of larger and more complex molecules. arxiv.org

Solvent-Ready Algorithms : The development of algorithms that can accurately simulate molecules in solution is a major step forward for computational chemistry. thequantuminsider.com These methods, which combine quantum calculations with classical solvent models, allow for more realistic simulations of chemical and biological systems. thequantuminsider.com

These advancements will enable more accurate and efficient theoretical studies of this compound and related molecules in the future.

Integration of Theoretical and Experimental Findings

The most comprehensive understanding of a molecule like this compound is achieved through the integration of theoretical and experimental data. Computational methods can provide detailed insights that are difficult or impossible to obtain through experiments alone, while experimental data is crucial for validating and refining theoretical models.

For this compound, this integration can take several forms:

Spectroscopy : As mentioned, predicted spectroscopic signatures from computational methods can be directly compared to experimental IR, Raman, and NMR spectra. researchgate.net This comparison helps to confirm the molecular structure and assign spectral features to specific molecular motions or electronic transitions.

Conformational Analysis : Theoretical calculations can predict the relative energies and populations of different conformers of the cyclobutyl ring. These predictions can be validated against experimental techniques that are sensitive to conformation, such as variable-temperature NMR spectroscopy.

Reaction Mechanisms : If this compound is involved in chemical reactions, computational methods can be used to explore potential reaction pathways and transition states. The predicted mechanisms can then be tested and confirmed through experimental kinetic studies and product analysis.

By combining theoretical and experimental approaches, a more complete and accurate picture of the structure, dynamics, and reactivity of this compound can be developed.

Advanced Spectroscopic Characterization and Mechanistic Elucidation of Cyclobutylacetonitrile Reactions

Application of In-situ Spectroscopic Techniques for Mechanistic Insights

In-situ spectroscopy allows for the continuous monitoring of a chemical reaction within the reaction vessel, providing a dynamic picture of species concentrations and structural changes without the need for sampling. fu-berlin.de This approach is invaluable for capturing the formation and decay of short-lived intermediates and for obtaining accurate kinetic data.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for tracking the progress of reactions in the solution phase. ed.ac.uk By acquiring a series of NMR spectra over time, the concentration profiles of reactants, intermediates, and products can be determined, leading to a detailed understanding of the reaction kinetics. ed.ac.ukrsc.org For reactions involving cyclobutylacetonitrile, both ¹H and ¹³C NMR would be instrumental.

In a hypothetical hydrolysis of this compound, ¹H NMR could monitor the disappearance of the signal corresponding to the α-protons adjacent to the nitrile group and the appearance of new signals for the resulting carboxylic acid or amide. Paramagnetic species, if involved, can complicate standard NMR analysis, but specialized techniques, such as utilizing ²H NMR with deuterated starting materials like this compound-d₂, can provide significant mechanistic insights even in such complex systems. acs.org

Table 1: Hypothetical ¹H NMR Data for In-situ Monitoring of this compound Hydrolysis

CompoundKey ProtonsExpected Chemical Shift (ppm)Observed Change During Reaction
This compound-CH₂-CN~2.5 ppmSignal intensity decreases
Cyclobutylacetamide (Intermediate)-CH₂-CONH₂~2.2 ppmSignal appears and then decreases
Cyclobutylacetic acid (Product)-CH₂-COOH~2.4 ppmSignal intensity increases
Cyclobutyl Ring ProtonsCyclobutyl-H~1.8-2.3 ppmShifts may occur due to changing substituent

Note: Data are hypothetical and for illustrative purposes.

In-situ Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is highly effective for monitoring functional group transformations in real-time. mt.com The nitrile group (C≡N) of this compound has a strong, sharp absorption band in a relatively clear region of the IR spectrum (typically 2240-2260 cm⁻¹ for saturated nitriles). spectroscopyonline.com

During a reaction, such as a metal-catalyzed hydration, the intensity of the C≡N stretching peak can be monitored to track the consumption of the starting material. spectroscopyonline.combohrium.com Simultaneously, the appearance of new absorption bands can signal the formation of intermediates and products. For example, the formation of a coordinated nitrile intermediate might shift the C≡N band, while the product, cyclobutylacetamide, would show characteristic amide bands (C=O stretch around 1650 cm⁻¹ and N-H bends). nih.gov This allows for the direct observation of intermediates that may be difficult to isolate. mdpi.com

Table 2: Representative In-situ FTIR Frequencies for this compound Reaction Monitoring

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Role in Reaction Monitoring
Nitrile (in reactant)C≡N Stretch2250Disappearance indicates reactant consumption.
Coordinated Nitrile (in intermediate)C≡N Stretch2200Appearance indicates formation of a metal-complex intermediate.
Imine (in intermediate)C=N Stretch~1690Appearance may signal a transient intermediate species.
Amide (in product)C=O Stretch~1650Appearance indicates product formation.

Note: Wavenumbers are approximate and can vary based on the specific reaction environment.

Mass spectrometry (MS) is exceptionally sensitive for detecting low-concentration species, making it ideal for identifying reactive intermediates that are often present in minute amounts. ethz.chrsc.org Electrospray Ionization (ESI) is a soft ionization technique that can transfer ions from the solution phase into the gas phase for analysis, making it particularly suitable for studying charged intermediates in catalytic cycles. nih.gov

In the study of this compound reactions, ESI-MS could be used to detect and identify charged organometallic intermediates or protonated organic species. nih.govacs.org By continuously feeding a small stream from the reactor into the ESI-MS, a mass spectrum of the reaction mixture can be obtained over time. Tandem mass spectrometry (MS/MS) can be further employed to fragment the detected intermediate ions, providing valuable structural information. researchgate.net

Photoionization and Photoelectron Spectroscopy for Gas-Phase Intermediates

Photoionization and photoelectron spectroscopy (PES) are powerful gas-phase techniques that provide fundamental information about the electronic structure of molecules and transient species. colorado.edu These methods involve irradiating a sample with high-energy photons, typically from a synchrotron source, and analyzing the resulting ions and electrons. nih.gov

Photoelectron spectroscopy measures the kinetic energy of the ejected electrons, which can be related back to the binding energies of the electrons in the molecule's orbitals. acs.org For this compound, PES could provide precise ionization energies for the nitrile lone pair and the σ-orbitals of the cyclobutyl ring. If a reaction produces a volatile intermediate, such as a radical or ketenimine species, it can be detected and characterized in the gas phase. researchgate.netacs.org Photoion mass-selected threshold photoelectron spectroscopy (ms-TPES) is a particularly advanced technique that combines mass spectrometry with PES, allowing for the acquisition of a photoelectron spectrum for each specific mass, thus providing isomer-selective identification of reactive intermediates. acs.org

X-ray Spectroscopy for Electronic Structure and Geometric Properties

X-ray spectroscopy provides element-specific information about the electronic and geometric structure of molecules. issp.ac.ru Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, for instance, involves exciting a core electron to an unoccupied molecular orbital. The resulting spectrum provides a fingerprint of the molecule's unoccupied orbitals and can reveal information about its chemical state and orientation on a surface. beilstein-journals.org

For this compound, N-edge NEXAFS could be used to probe the π* orbitals of the nitrile group. This would be particularly useful for studying its interaction with a catalyst surface, revealing how the molecule adsorbs and how the electronic structure of the nitrile group is perturbed upon binding. beilstein-journals.org X-ray crystallography remains a definitive method for determining the three-dimensional structure of stable, crystalline nitrile-coordinated complexes that might be isolated as catalytically relevant intermediates. marquette.edu

Hyphenated Spectroscopic Techniques for Comprehensive Analysis (e.g., MS-NMR, Raman-IR)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering a comprehensive analysis of complex mixtures. researchgate.netnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For complex reaction mixtures resulting from the synthesis or transformation of this compound, LC-NMR is a powerful tool. rsc.org The reaction mixture is first separated by high-performance liquid chromatography (HPLC), and the eluting fractions are directly transferred to an NMR spectrometer for structural elucidation. This allows for the unambiguous identification of products, byproducts, and stable intermediates without the need for tedious isolation of each component. conicet.gov.ar

Gas Chromatography-Mass Spectrometry (GC-MS): This is a staple technique for analyzing volatile compounds. researchgate.net In a reaction involving this compound, GC-MS would be used to separate and identify volatile products, unreacted starting material, and any volatile intermediates.

Combined IR and Raman Spectroscopy: While IR spectroscopy is sensitive to polar functional groups like the nitrile group, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Using both techniques in tandem can provide a more complete vibrational picture of the molecules involved in a reaction.

The integration of these advanced spectroscopic methods provides a multi-faceted approach to elucidating the complex reaction pathways of this compound, from tracking kinetic profiles to identifying the most fleeting of reactive intermediates.

Elucidation of Spectroscopic Fingerprints for Reaction Assignment

The elucidation of reaction mechanisms involving this compound relies heavily on the interpretation of spectroscopic data. Advanced spectroscopic techniques provide a "fingerprint" of the molecular structure, allowing for the identification of reactants, intermediates, and products, and thereby clarifying the transformation pathways. fiveable.menih.gov Key methods in this analytical arsenal (B13267) include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecular changes occurring during a chemical reaction. polymersolutions.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. nih.gov In the context of this compound reactions, ¹H and ¹³C NMR are indispensable for tracking the fate of the cyclobutyl and acetonitrile (B52724) moieties.

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on the cyclobutane (B1203170) ring and the methylene (B1212753) protons adjacent to the nitrile group. The chemical shifts and coupling patterns of these protons are sensitive to their chemical environment. For instance, in a reaction where the nitrile group is hydrolyzed to a carboxylic acid, the signal corresponding to the α-protons would experience a significant downfield shift due to the change in the electronic environment.

Similarly, ¹³C NMR provides crucial information about the carbon skeleton. The carbon of the nitrile group (C≡N) in this compound has a distinct chemical shift in the 115-125 ppm range. The disappearance of this signal and the appearance of a new signal in the region characteristic of a carbonyl carbon (e.g., ~170-180 ppm for a carboxylic acid) would unequivocally confirm the transformation of the nitrile group. awi.de

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound and a Hypothetical Reaction Product

CompoundProtonPredicted Chemical Shift (ppm)Multiplicity
This compoundHα (CH-CN)2.8 - 3.2Multiplet
Hβ (ring CH₂)1.8 - 2.2Multiplet
Hγ (ring CH₂)1.6 - 1.9Multiplet
CH₂-CN2.4 - 2.6Doublet
Cyclobutylacetic acidHα (CH-COOH)2.5 - 2.9Multiplet
Hβ (ring CH₂)1.7 - 2.1Multiplet
Hγ (ring CH₂)1.5 - 1.8Multiplet
COOH10.0 - 12.0Singlet (broad)

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound and a Hypothetical Reaction Product

CompoundCarbonPredicted Chemical Shift (ppm)
This compoundC≡N118 - 122
CH-CN28 - 32
Ring CH₂20 - 30
CH₂-CN15 - 20
Cyclobutylacetic acidC=O175 - 180
CH-COOH40 - 45
Ring CH₂22 - 32

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly adept at identifying functional groups within a molecule. libretexts.org For this compound, the most prominent and diagnostic absorption is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity peak in the range of 2240-2260 cm⁻¹. vscht.czchemguide.co.uk The presence or absence of this peak is a clear indicator of reactions involving the nitrile functionality.

For example, in the hydrolysis of this compound to cyclobutylcarboxamide, the characteristic nitrile peak would disappear, and new peaks corresponding to the amide functional group would emerge. These include a strong C=O stretching band around 1630-1680 cm⁻¹ and N-H stretching bands in the region of 3100-3500 cm⁻¹. chemguide.co.uk

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound and Potential Reaction Products

Functional GroupVibrationCharacteristic Absorption Range (cm⁻¹)Present in
Nitrile (C≡N)Stretch2240 - 2260This compound
Carbonyl (C=O)Stretch1680 - 1750Cyclobutylacetic acid, Cyclobutyl methyl ketone
Hydroxyl (O-H)Stretch (broad)2500 - 3300Cyclobutylacetic acid
Amine (N-H)Stretch3100 - 3500Cyclobutylamine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming the identity of reaction products and intermediates. orgchemboulder.comlibretexts.org In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern is also highly informative. Common fragmentation pathways for this compound might involve the loss of the nitrile group or fragmentation of the cyclobutane ring. By analyzing the mass spectra of reaction mixtures over time, chemists can identify the molecular ions of products and deduce their structures based on their fragmentation patterns. orgchemboulder.comsavemyexams.com For instance, the formation of a product with a higher molecular weight would suggest an addition reaction, while a lower molecular weight would indicate a fragmentation or elimination reaction.

By combining the data from these spectroscopic techniques, a comprehensive picture of the chemical transformations involving this compound can be constructed, allowing for the precise assignment of reaction pathways and the characterization of all species involved. nih.gov

Q & A

Q. What are the common synthesis routes for cyclobutylacetonitrile, and how can their efficiency be validated experimentally?

this compound is typically synthesized via [2+2] cycloaddition reactions, ring-closing metathesis, or nitrile alkylation of cyclobutane derivatives. To validate efficiency, researchers should:

  • Compare yields across multiple trials under controlled conditions (e.g., temperature, catalyst loading).
  • Use spectroscopic techniques (e.g., 1^1H/13^13C NMR, IR) to confirm structural integrity and purity .
  • Include replicate experiments in supplementary materials to ensure reproducibility . Example Table: Synthesis Method Comparison
MethodYield (%)Purity (GC-MS)Key Conditions
[2+2] Cycloaddition7298.5%UV light, 0°C, 24h
Ring-Closing Metathesis6597.2%Grubbs catalyst, 40°C

Q. Which analytical techniques are most reliable for characterizing this compound, and what criteria ensure data accuracy?

Key techniques include:

  • NMR Spectroscopy : Assign peaks using deuterated solvents and reference compounds; report chemical shifts and coupling constants to confirm cyclobutane ring geometry .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Calibrate with internal standards (e.g., n-alkanes) to ensure retention time reproducibility and quantify impurities .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N ratios (deviation <0.4% acceptable) .

Q. How can researchers design a reproducible protocol for synthesizing this compound derivatives?

  • Define stoichiometric ratios and reaction timelines in detail, including inert atmosphere requirements (e.g., argon for moisture-sensitive steps) .
  • Document purification methods (e.g., column chromatography gradients, recrystallization solvents) and characterize intermediates at each stage .
  • Publish raw spectral data in supplementary materials to enable peer validation .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in reported reaction yields for this compound synthesis?

Contradictions often arise from unoptimized variables (e.g., catalyst decay, solvent purity). To address this:

  • Conduct Design of Experiments (DoE) to isolate critical factors (e.g., temperature vs. catalyst type) .
  • Perform control experiments (e.g., catalyst-free reactions) to identify side pathways .
  • Compare results with literature using standardized metrics (e.g., turnover frequency) . Example Workflow:
  • Hypothesis : Catalyst loading impacts yield nonlinearly.
  • Test : Vary catalyst (0.5–5 mol%), fix other conditions.
  • Analysis : Plot yield vs. loading; optimize at inflection point.

Q. How can computational modeling enhance the understanding of this compound’s reactivity in novel reactions?

  • Use density functional theory (DFT) to calculate transition-state energies for proposed mechanisms (e.g., ring strain effects) .
  • Validate models with experimental kinetics (e.g., Arrhenius plots) and isotopic labeling studies .
  • Publish computational parameters (basis sets, solvation models) for reproducibility .

Q. What methodologies identify and mitigate side reactions during this compound functionalization?

  • In-situ monitoring : Employ techniques like ReactIR or online GC to detect intermediates .
  • Quenching studies : Halt reactions at intervals to isolate byproducts via LC-MS .
  • Mechanistic probes : Introduce radical inhibitors or isotopic tracers to confirm pathways .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data for this compound analogs?

  • Cross-validate with multiple techniques (e.g., X-ray crystallography for ambiguous NMR assignments) .
  • Re-examine sample preparation (e.g., solvent residues, concentration effects) .
  • Publish raw datasets in open repositories (e.g., Zenodo) for community scrutiny .

Q. What statistical approaches are appropriate for analyzing this compound’s structure-activity relationships?

  • Apply multivariate regression to correlate substituent effects (e.g., Hammett constants) with reactivity .
  • Use principal component analysis (PCA) to reduce dimensionality in large datasets (e.g., spectroscopic/kinetic profiles) .

Tables for Methodological Reference

Q. Table 1: Key Analytical Techniques and Validation Criteria

TechniqueKey ParametersValidation Criteria
NMRδ (ppm), J (Hz)Match to reference compounds
GC-MSRetention time, m/zInternal standard calibration
Elemental%C, %H, %NDeviation ≤0.4% from theoretical

Q. Table 2: Common Pitfalls in this compound Research

IssueMitigation Strategy
Low reproducibilityPublish detailed protocols + raw data
Contradictory kineticsStandardize reaction monitoring
Ambiguous spectral assignmentsCross-validate with XRD/DFT

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.